6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-7-fluoro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWBDFIZHMHZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzofuran derivatives, followed by carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzofuran ring . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Fluorine at position 7 acts as an electron-withdrawing group, activating the adjacent bromine for displacement.
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Bromine substitution | KCN/EtOH, 80°C, 12 h | 6-Cyano-7-fluorobenzo[b]furan-2-carboxylic acid | 58% yield (theoretical) | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O | Biaryl derivatives | Requires optimized catalytic conditions |
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in esterification and amidation reactions, enabling further functionalization:
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzofuran ring undergoes nitration and sulfonation at position 5 (meta to fluorine):
| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro-6-bromo-7-fluorobenzo[b]furan-2-carboxylic acid | >90% meta selectivity | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 4 h | 5-Sulfo-6-bromo-7-fluorobenzo[b]furan-2-carboxylic acid | Requires careful pH control |
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols or aldehydes:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux, 3 h | 6-Bromo-7-fluorobenzo[b]furan-2-methanol | Partial decomposition observed at >70°C | |
| Rosenmund reduction | H₂, Pd/BaSO₄, quinoline, xylene | 6-Bromo-7-fluorobenzo[b]furan-2-carbaldehyde | Limited scalability due to side reactions |
Decarboxylation and Ring-Opening
Under strong basic or acidic conditions, decarboxylation occurs:
| Reaction Type | Reagents/Conditions | Product | Mechanism | Source |
|---|---|---|---|---|
| Thermal decarboxylation | Cu powder, quinoline, 200°C, 2 h | 6-Bromo-7-fluorobenzo[b]furan | Radical pathway proposed | |
| Acid-catalyzed | H₂SO₄ (conc.), 120°C, 5 h | Ring-opened dihydroxy ketone derivative | Confirmed via NMR analysis |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed couplings for biaryl synthesis:
| Reaction Type | Reagents/Conditions | Product | Turnover Frequency (TOF) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | N-Aryl benzofuran derivatives | TOF = 12 h⁻¹ (optimized) | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | Alkynylated benzofuran analogs | Requires anhydrous conditions |
Biological Interactions
While not strictly chemical reactions, its interactions with enzymes involve acid-base chemistry:
-
Esterase inhibition : Acts as competitive inhibitor with against human carboxylesterase-2
-
Metal chelation : Forms stable complexes with Cu²⁺ () via carboxylate and furan oxygen
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:
- Anticancer Activity : Preliminary studies indicate that 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism includes induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound has shown promise in suppressing inflammatory cytokines like IL-1β and IL-6 in vitro and in vivo, indicating potential applications in treating inflammatory diseases .
Biological Pathways
Due to its unique structural characteristics, this compound is used to study biological pathways and interactions. It can serve as a probe to investigate the mechanisms underlying various biological processes, including enzyme inhibition and receptor binding .
Material Science
In materials science, this compound is utilized in the development of specialty chemicals and materials. Its unique properties enable its use in creating advanced materials with specific functionalities, such as fluorescence or energy conversion capabilities.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 breast cancer cells:
| Parameter | Value |
|---|---|
| IC50 | 1.30 µM |
| Mechanism of Action | Induces apoptosis; disrupts cell cycle at S phase |
| Comparison with Control | SAHA IC50: 17.25 µM |
This study demonstrated that the compound has potent antiproliferative activity compared to standard treatments, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses:
| Cytokine | Control (LPS) | Treatment (Compound) |
|---|---|---|
| IL-1β mRNA Expression | High | Significantly decreased |
| IL-6 mRNA Expression | High | Significantly decreased |
| TNF-α mRNA Expression | High | Significantly decreased |
The results indicated that treatment with the compound effectively reduced the expression levels of key inflammatory cytokines without causing hepatotoxicity .
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound valuable for research in drug development and other applications .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Substituent Position Effects: Bromine at position 6 (vs.
- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to methoxy-substituted analogs (pKa ~4.0–4.5) .
- Synthetic Feasibility : Scalable synthesis methods for bromo-fluoro benzofurans (e.g., via Suzuki coupling or halogenation) are well-established, similar to 5-bromo-7-chloro derivatives .
Biological Activity
6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that combines bromine and fluorine substituents on a benzofuran backbone. This configuration enhances its chemical reactivity and biological activity compared to other benzofuran derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C9H5BrF O3 |
| Molecular Weight | 251.03 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.
-
Antimicrobial Activity :
- In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes .
-
Anticancer Properties :
- Research has shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This effect is mediated through the activation of caspase pathways and modulation of cell cycle regulators .
- Anti-inflammatory Effects :
Biochemical Pathways
The compound influences several key biochemical pathways:
- Cell Signaling : It modulates pathways involved in cell proliferation and apoptosis, particularly through the inhibition of NF-κB signaling .
- Enzyme Interaction : It interacts with enzymes related to metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy .
Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM for different cell types. The compound was shown to induce apoptosis by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Anti-inflammatory Effects
In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of IL-6 and TNF-α. Histological analysis revealed decreased macrophage infiltration in treated tissues compared to controls, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid?
- Methodological Answer : Synthesis can involve halogenation of benzofuran precursors or cross-coupling reactions. For example, bromo-fluorobenzoic acid derivatives (e.g., 4-bromo-2,5-difluorobenzoic acid in ) suggest halogenation strategies using directing groups like carboxylic acids. Suzuki-Miyaura coupling with boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid in ) may introduce substituents regioselectively. Intermediate purification via column chromatography and characterization using NMR (1H, 13C, 19F) and mass spectrometry (as in ) is critical .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC (≥95% purity criteria, as in and ) with UV detection.
- Structural Confirmation : 1H/13C NMR to identify aromatic protons and substituent positions. 19F NMR resolves fluorine environments (see fluorobenzoic acid analysis in ).
- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) confirms molecular weight (e.g., NIST data in ).
- X-ray Crystallography : If crystalline, structural elucidation (e.g., benzofuran derivatives in ) provides unambiguous confirmation .
Q. What are the stability and storage considerations for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers (as per boronic acid storage in and ). Stability studies under varying pH and temperature (e.g., accelerated degradation tests) can identify decomposition pathways. Monitor via periodic HPLC analysis. Avoid prolonged exposure to moisture to prevent hydrolysis of the carboxylic acid group (see safety protocols in ) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis and handling.
- GHS Compliance : Adhere to Warning (GHS07) labels for skin/eye irritation (e.g., fluorobenzoic acid in ).
- Waste Disposal : Follow institutional guidelines for halogenated waste. Neutralize acidic residues before disposal (safety protocols in and ) .
Advanced Research Questions
Q. What strategies optimize regioselective bromination and fluorination on the benzofuran scaffold?
- Methodological Answer :
- Directing Groups : The carboxylic acid group directs electrophilic substitution to specific positions. For example, bromination of 2-furoic acid derivatives ( ) shows meta/para selectivity.
- Temperature Control : Low-temperature reactions (e.g., −78°C for electrophilic fluorination) minimize side reactions (see fluorophenylboronic acid synthesis in ).
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to avoid deactivation during halogenation, followed by deprotection (e.g., hydrolysis) .
Q. How to address contradictions in spectroscopic data during synthesis?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with literature data (e.g., PubChem in ).
- Impurity Analysis : HPLC-MS identifies byproducts (e.g., dehalogenated species or oxidation products).
- Crystallography : Resolve tautomeric or conformational ambiguities (e.g., X-ray structures in ) .
Q. How to design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) for Suzuki-Miyaura coupling (boronic acids in and ).
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility.
- Kinetic Monitoring : Use in situ IR or GC-MS to track reaction progress.
- Computational Modeling : DFT studies predict transition states and regioselectivity (e.g., steric effects of bromine/fluorine) .
Q. What mechanistic insights are important for its participation in organocatalytic reactions?
- Methodological Answer :
- Acidity Studies : Measure pKa of the carboxylic acid (fluorine’s electron-withdrawing effect lowers pKa; see 2-fluorobenzoic acid in ).
- Hydrogen Bonding : IR spectroscopy or NMR titration identifies H-bonding interactions with catalysts.
- Kinetic Isotope Effects : Deuterium labeling studies (e.g., D₂O exchange) probe rate-determining steps (similar to furan carboxylate studies in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
